molecular formula C18H11Cl2FN2O2 B11546002 N'-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide

N'-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide

Cat. No.: B11546002
M. Wt: 377.2 g/mol
InChI Key: HBQAPBAGCNSAQX-YVNNLAQVSA-N
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Description

N’-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide is a chemical compound with the following structural formula:

N’-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide\text{N'-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide} N’-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide

This compound belongs to the class of hydrazides and exhibits interesting properties due to its unique structure. Let’s explore further!

Chemical Reactions Analysis

Types of Reactions:

    Condensation Reaction: The formation of N’-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide likely involves a condensation reaction between a hydrazine derivative and an aldehyde or ketone.

    Substitution Reactions: The compound may undergo substitution reactions at various positions on the furan ring or the phenyl group.

    Redox Reactions: Oxidation or reduction reactions could modify the functional groups.

Common Reagents and Conditions:

    Hydrazine Hydrate: Used as the hydrazine source.

    Aldehydes/Ketones: Reacted with hydrazine to form the hydrazone.

    Acidic or Basic Conditions: Facilitate the condensation reaction.

    Catalysts: May be employed to enhance reaction efficiency.

Major Products:

The primary product is N’-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide itself. Isomers or side products may also form during the synthesis.

Scientific Research Applications

    Medicinal Chemistry: Investigating its pharmacological properties and potential as a drug candidate.

    Materials Science: Exploring its use in organic electronics or as a building block for functional materials.

    Biochemistry: Studying its interactions with biomolecules.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may compare N’-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide with structurally related hydrazides or hydrazone derivatives. Its unique furan-fused structure sets it apart.

Similar Compounds

  • Other hydrazides with furan or phenyl moieties.
  • Hydrazones derived from different aldehydes or ketones.

Properties

Molecular Formula

C18H11Cl2FN2O2

Molecular Weight

377.2 g/mol

IUPAC Name

N-[(Z)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]-4-fluorobenzamide

InChI

InChI=1S/C18H11Cl2FN2O2/c19-15-3-1-2-14(17(15)20)16-9-8-13(25-16)10-22-23-18(24)11-4-6-12(21)7-5-11/h1-10H,(H,23,24)/b22-10-

InChI Key

HBQAPBAGCNSAQX-YVNNLAQVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=N\NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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